molecular formula C8H6N2O B2783390 2,6-Naphthyridin-3-ol CAS No. 1308285-72-4

2,6-Naphthyridin-3-ol

Cat. No. B2783390
CAS RN: 1308285-72-4
M. Wt: 146.149
InChI Key: YLOPOXSEBFTAFG-UHFFFAOYSA-N
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Description

2,6-Naphthyridin-3-ol is a chemical compound with the molecular formula C8H6N2O . It has a molecular weight of 146.15 and is a pale-yellow to yellow-brown solid . It is stored at temperatures between 2-8°C .


Synthesis Analysis

In a computational study, the 2,6-naphthyridin-3-ol heterocycle was identified as a potential value for medicinal chemistry . Robust and concise synthetic protocols have been reported that provide access to this scaffold on a multigram scale . Various methods for obtaining 2,6-naphthyridine analogues have been reported in the scientific literature .


Molecular Structure Analysis

The Inchi Code for 2,6-Naphthyridin-3-ol is 1S/C8H6N2O/c11-8-3-7-4-9-2-1-6(7)5-10-8/h1-5H, (H,10,11) . The Inchi Key is YLOPOXSEBFTAFG-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,6-Naphthyridin-3-ol has been identified as a heteroaromatic ring system of potential value for medicinal chemistry . It has been used in the synthesis of new compounds due to its broad spectrum of biological activity .


Physical And Chemical Properties Analysis

2,6-Naphthyridin-3-ol is a pale-yellow to yellow-brown solid . It has a molecular weight of 146.15 and is stored at temperatures between 2-8°C .

Scientific Research Applications

Anticancer Activity

2,6-Naphthyridin-3-ol: derivatives have been studied for their potential anticancer properties. These compounds can interact with various cellular targets, potentially inhibiting the growth of cancer cells. The synthesis of new analogues aims to enhance this activity and discover compounds with higher efficacy and lower toxicity .

Antimicrobial Effects

Research has shown that naphthyridine compounds exhibit significant antimicrobial activity. This makes them valuable in the development of new antibiotics to combat resistant strains of bacteria and other pathogens .

Central Nervous System (CNS) Effects

Compounds containing the 2,6-naphthyridine moiety have been reported to affect the central nervous system. This includes potential applications in the treatment of neurological disorders, offering a new avenue for therapeutic intervention .

Psychotropic Effects

The psychotropic effects of naphthyridines are another area of interest. These compounds may influence psychological behavior and could be used in the management of various psychiatric conditions .

Cardiovascular Applications

The biological activity of naphthyridines extends to the cardiovascular system. They may have a role in treating cardiovascular diseases, possibly through the modulation of blood pressure or heart rate .

Immune Response Modulation

Naphthyridine derivatives can also modulate the immune response. This property is crucial for the development of drugs that can either suppress or enhance the immune system, depending on the therapeutic need .

Synthesis of Heterocyclic Compounds

The 2,6-naphthyridine scaffold is a key structure in the synthesis of various heterocyclic compounds. These structures are important in medicinal chemistry for the development of drugs with diverse biological activities .

Natural Product Isolation

Some naphthyridine compounds are isolated from natural sources, such as marine organisms and terrestrial plants. These natural derivatives are studied for their unique properties and potential applications in medicine .

Each of these applications represents a distinct field of research where 2,6-Naphthyridin-3-ol and its derivatives can contribute significantly. Ongoing research in these areas continues to uncover new potential uses and deepen our understanding of these compounds. The references provided offer a more detailed exploration of the synthesis methods and biological activities reported in scientific literature .

Safety and Hazards

The safety information for 2,6-Naphthyridin-3-ol includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The 2,6-naphthyridin-3-ol heterocycle has been identified as a potential value for medicinal chemistry . This suggests that there may be future research and development in creating new compounds using this scaffold due to its broad spectrum of biological activity .

properties

IUPAC Name

2H-2,6-naphthyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-3-7-4-9-2-1-6(7)5-10-8/h1-5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOPOXSEBFTAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=O)NC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Naphthyridin-3-ol

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